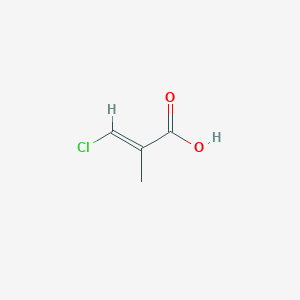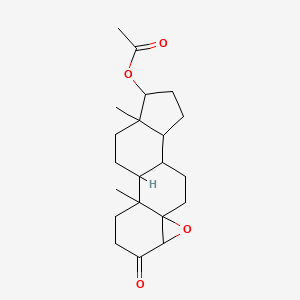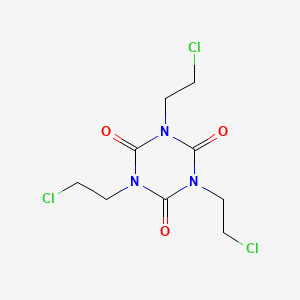
Niobium--zirconium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium-zirconium (3/1) is an alloy composed of niobium and zirconium in a 3:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications due to these characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium-zirconium (3/1) can be synthesized through various methods, including physical vapor deposition and electrochemical deposition. Physical vapor deposition involves the evaporation of zirconium onto a niobium substrate, resulting in a niobium-zirconium surface with enhanced properties . Electrochemical deposition, on the other hand, involves the use of an electrolyte solution containing zirconium ions, which are then deposited onto a niobium substrate through an electrochemical process .
Industrial Production Methods: In industrial settings, niobium-zirconium (3/1) is typically produced through alloying processes. This involves melting niobium and zirconium together in a controlled environment to ensure the desired ratio and properties. The alloy is then cast into various shapes and forms for different applications.
Analyse Chemischer Reaktionen
Types of Reactions: Niobium-zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Zirconium also forms stable oxides, contributing to the overall stability of the alloy.
Common Reagents and Conditions: Common reagents used in reactions involving niobium-zirconium (3/1) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions, to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium-zirconium (3/1) include various oxides and hydrides. These products contribute to the alloy’s unique properties, such as its high strength and corrosion resistance.
Wissenschaftliche Forschungsanwendungen
Niobium-zirconium (3/1) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer . In biology and medicine, niobium-zirconium (3/1) is used in the development of biomedical devices and implants due to its biocompatibility and corrosion resistance . In industry, it is used in the production of superconducting materials for applications such as magnetic resonance imaging (MRI) and particle accelerators .
Wirkmechanismus
The mechanism by which niobium-zirconium (3/1) exerts its effects involves its ability to form stable oxides and hydrides. These compounds enhance the alloy’s properties, such as its strength, corrosion resistance, and superconductivity. The molecular targets and pathways involved in these processes include the formation of passivating oxide layers and the facilitation of electron transfer in catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to niobium-zirconium (3/1) include other niobium-based alloys, such as niobium-titanium and niobium-tantalum . These alloys share some properties with niobium-zirconium (3/1), such as high strength and corrosion resistance.
Uniqueness: What sets niobium-zirconium (3/1) apart from other similar compounds is its unique combination of properties, including its high superconducting transition temperature and its ability to form stable oxides and hydrides. These characteristics make it particularly valuable in applications requiring high performance and reliability.
Eigenschaften
CAS-Nummer |
12059-78-8 |
|---|---|
Molekularformel |
Nb3Zr |
Molekulargewicht |
369.94 g/mol |
IUPAC-Name |
niobium;zirconium |
InChI |
InChI=1S/3Nb.Zr |
InChI-Schlüssel |
XTLMLBGRGAHTQE-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Nb].[Nb].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

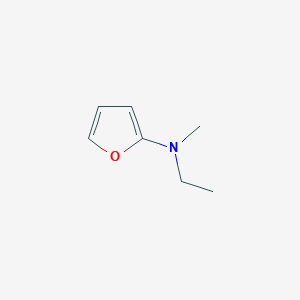
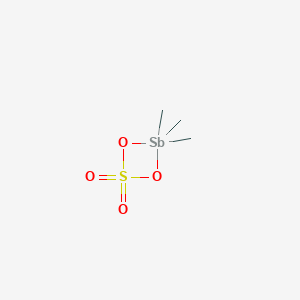

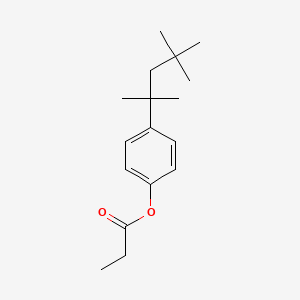
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

